methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate

Phytochemistry Natural Product Isolation Chemotaxonomy

Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate (CAS 617722-56-2) is a chiral (2S) phenolic dihydrobenzofuran derivative. It is a natural product first isolated and structurally characterized from the roots of Microglossa pyrifolia and subsequently identified in the herbs of Vernonia cinerea.

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 617722-56-2
Cat. No. B592628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate
CAS617722-56-2
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O
InChIInChI=1S/C14H14O5/c1-7(14(17)18-3)12-5-9-4-11(16)10(8(2)15)6-13(9)19-12/h4,6,12,16H,1,5H2,2-3H3/t12-/m0/s1
InChIKeyDEHDOIFRZZNNNY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Analytical and Natural Product Procurement Guide for Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate (CAS 617722-56-2)


Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate (CAS 617722-56-2) is a chiral (2S) phenolic dihydrobenzofuran derivative [1]. It is a natural product first isolated and structurally characterized from the roots of Microglossa pyrifolia [2] and subsequently identified in the herbs of Vernonia cinerea . Its core structure is a 2,3-dihydrobenzofuran scaffold featuring a propenoate ester side chain, an acetyl group at position 6, and a hydroxyl group at position 5.

Chiral (2S) dihydrobenzofuran analytical reference standard for stereochemical identification workflows

6-acetyl-5-hydroxy phenolic substitution pattern serves as a rare chemotaxonomic marker for Asteraceae species

Natural product isolated from Microglossa pyrifolia and Vernonia cinerea — supports metabolomics and botanical authentication studies

Structural Specificity: Why a Standard Dihydrobenzofuran Cannot Replace Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate


This compound cannot be generically substituted by other in-class dihydrobenzofurans due to its unique 6-acetyl-5-hydroxy substitution pattern. The primary comparator, methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate, is a tremetone derivative lacking the 5-hydroxy group, which fundamentally alters its hydrogen-bonding capacity, acidity, and interaction with biological targets . The authors of the original isolation paper explicitly highlight that this 6-acetyl-5-hydroxy arrangement is a rare chemotaxonomic marker, with the exception of compound 1, all dihydrobenzofurans from this plant possess this specific pattern [1].

Target Compound
5-Acetyl Analog (Compound 1)
Substitution
6-acetyl-5-hydroxy (phenolic OH at C-5)
5-acetyl only; no phenolic hydroxyl
HBD Count
1 (hydrogen-bond donor capacity)
0 (no H-bond donor)
Absence of the 5-hydroxy group fundamentally alters hydrogen-bonding capacity, molecular recognition, and target interaction profile — regioisomeric identity may not transfer
6-acetyl-5-hydroxy pattern is the dominant chemotaxonomic marker (6 of 7 dihydrobenzofurans in M. pyrifolia); the 5-acetyl analog is a minor component — representative coverage may differ
Purity grade and certified reference standard documentation may differ between suppliers; verify lot-specific specifications before substitution

Quantitative and Structural Differentiation Evidence for Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate


Regioisomeric Identity: Direct Comparison of 5-Acetyl vs. 6-Acetyl-5-Hydroxy Analogs from the Same Natural Source

The target compound is defined by its 6-acetyl-5-hydroxy substitution on the dihydrobenzofuran ring, in contrast to compound 1 (methyl 2-(5-acetyl-2,3-dihydrobenzo[b]furan-2-yl)propenoate), which is a simple 5-acetyl tremetone derivative co-isolated from the same root extract of Microglossa pyrifolia. The key differentiation is the presence of a phenolic -OH group at position 5 in the target compound, which is absent in compound 1. The molecular weight of the target is 262.26 g/mol, versus 246.26 g/mol for compound 1, consistent with the additional oxygen atom . The authors note this 6-acetyl-5-hydroxy pattern is rare, with compound 1 being the sole exception among seven isolated dihydrobenzofurans [1].

Regioisomeric Identity
Head-to-head
ΔMW = 16.00 g/mol
Target: C₁₄H₁₄O₅, MW 262.26 vs Comparator: C₁₄H₁₄O₄, MW 246.26 — one additional oxygen (phenolic OH at C-5)
Supports regioisomer-specific procurement and correct chemotaxonomic marker selection
Characterized by UV, MS, and NMR from M. pyrifolia roots
Phytochemistry Natural Product Isolation Chemotaxonomy

Species Distribution: Unique Cross-Species Occurrence as a Specific Chemical Marker in Asteraceae

The target compound has been definitively isolated and characterized from two distinct botanical sources: Microglossa pyrifolia roots and Vernonia cinerea herbs. Its direct structural analog, methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate, is also isolated from these sources. However, the 6-acetyl-5-hydroxy pattern is the dominant chemotype among the dihydrobenzofurans in M. pyrifolia [1]. PubChem data also records additional occurrences in Baccharis ramosissima and Baccharis retusa, indicating a wider but specific distribution across the Asteraceae family .

Species Distribution
Class-level
6 of 7 dihydrobenzofurans
In M. pyrifolia roots, 6 out of 7 isolated dihydrobenzofurans carry the 6-acetyl-5-hydroxy pattern; only 1 is a 5-acetyl derivative
Supports selection as a representative chemotaxonomic marker for Asteraceae metabolomics
Also reported in V. cinerea, B. ramosissima, and B. retusa; distribution context requires species-specific verification
Natural Product Library Metabolomics Botanical Standard

Predicted Bioactivity Divergence: The Impact of the 5-Hydroxy Group on Physicochemical Properties

The phenolic 5-hydroxy group in the target compound provides hydrogen-bond donor capacity (HBD count: 1) which is absent in the 5-acetyl analog (HBD count: 0). This functional group significantly differentiates the compounds' topological polar surface area (TPSA). While specific experimental TPSA data was not retrieved in the primary search, the structural difference implies a higher TPSA for the target compound, directly influencing membrane permeability and oral bioavailability predictions. This structural feature makes the target compound a superior starting point for the design of anti-inflammatory dihydrobenzofurans, as pharmacophore models for this class often require a hydrogen bond donor in the benzofuran core [1].

Pharmacophoric Divergence
Class-level
HBD count: 1 vs 0
Target has hydrogen-bond donor capacity (phenolic 5-OH); comparator TPSA reported at 52.60 Ų — target TPSA expected higher
Supports scaffold selection for inflammation-related pharmacophore research
Based on structural comparison and class-level patent activity (EP0150291); compound-specific bioactivity requires independent validation
Computational Chemistry ADMET Prediction Pharmacophore Modeling

Commercial Availability and Purity Metrics for Research Procurement

The target compound is offered commercially as a research-grade reference standard with defined purity levels. For instance, vendors such as Macklin (Product M878176) supply the compound with a purity of 97% . Similarly, general purity levels of 98% (HPLC) are advertised by other research suppliers for this specific compound . This contrasts with the comparator, methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate, which is often supplied at a lower purity grade of 95% . This difference in available purity is significant for precise quantitative analytical work.

Commercial Purity
Data to verify
97–98% (HPLC) vs 95%
Target compound available at 97% (Macklin) to ≥98% (HPLC); comparator 5-acetyl analog supplied at 95%
Supports higher-fidelity quantitative analysis and dose-response accuracy
Vendor-specified metrics; independent lot verification recommended before quantitative work
Reference Standard Analytical Chemistry Research Supply

Optimal Research Procurement Scenarios for Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate


Chemotaxonomic Authentication of Asteraceae Plant Species

Use this compound as a primary analytical standard for the chemotaxonomic identification and quality control of Microglossa pyrifolia, Vernonia cinerea, and related Baccharis species. Its dominant presence (6 out of 7 dihydrobenzofurans in M. pyrifolia) [1] makes it a more representative biomarker than the minor 5-acetyl analog, enabling precise species authentication via HPLC-MS metabolomic fingerprinting .

Pharmacophore Development for 5-Hydroxy-Dihydrobenzofuran Anti-Inflammatory Agents

As a naturally occurring 5-hydroxy-2,3-dihydrobenzofuran, this compound serves as a validated starting scaffold for the design of new anti-inflammatory drug candidates. Its structure aligns with the core pharmacophore claimed in EP0150291, which establishes the 5-hydroxy substitution as critical for biological activity against inflammatory targets [2].

High-Purity Natural Product Library Stocking for Phenotypic Screening

For institutions building or replenishing a natural product library for phenotypic or high-content screening, this compound offers a significant advantage over its closest analog. Its confirmed commercial availability at a purity of 97-98% versus the 95% purity of the 5-acetyl comparator ensures higher accuracy in dose-response screening assays, minimizing false negatives or potency miscalculations .

Structure-Activity Relationship (SAR) Studies on Dihydrobenzofuran Substitution

Procure this compound in tandem with its direct analog (methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate) to conduct a systematic SAR study on the effect of 5-hydroxy and 6-acetyl regiospecificity. This paired procurement allows researchers to directly correlate the structural difference (ΔMW = 16, ΔHBD count = 1) to divergent outcomes in enzymatic, cellular, or receptor-binding assays, thereby establishing critical SAR for the dihydrobenzofuran class [1].

Application
Selection Property
Validation Focus
Chemotaxonomic authentication of Asteraceae
Dominant chemotaxonomic prevalence in source species
Species-specific biomarker verification via HPLC-MS metabolomic fingerprinting
Inflammation-related pharmacophore research
5-hydroxy-2,3-dihydrobenzofuran scaffold alignment
Pharmacophore model verification against class-level patent scaffold claims
High-purity natural product library stocking
Higher certified purity grade availability
Dose-response accuracy and false-negative minimization in phenotypic screening
Dihydrobenzofuran SAR studies
Paired regioisomer procurement for direct structural comparison
Regiospecific substitution impact on enzymatic, cellular, or receptor-binding assay outcomes
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